![molecular formula C9H14N2O2 B2612078 2-(1H-imidazol-1-yl)-4-methylpentanoic acid CAS No. 1314897-50-1](/img/structure/B2612078.png)
2-(1H-imidazol-1-yl)-4-methylpentanoic acid
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole compounds can be synthesized starting from N-methylimidazole via quaternization, nitration, and metathesis reactions .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole compounds are involved in various chemical reactions. For instance, 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole was synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain by MABA assay using ciprofloxacin as a reference drug .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives often display antimicrobial properties. While specific studies on 2-(1H-imidazol-1-yl)-4-methylpentanoic acid are limited, related compounds have shown promise. For instance, 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1,4-dihydropyridine-3-substituted carboxylic acid demonstrated good antimicrobial potential . Researchers continue to explore the antibacterial and antifungal effects of imidazole-based molecules.
Regiocontrolled Synthesis
Imidazoles serve as key components in functional molecules used across various applications. Recent advances in the regiocontrolled synthesis of substituted imidazoles have highlighted their importance . Researchers focus on constructing specific bonds during imidazole formation, enabling tailored modifications for desired properties.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include 2-(1h-imidazol-1-yl)-4-methylpentanoic acid, have a broad range of biological activities . They can interact with various biological targets, leading to different therapeutic effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, leading to a range of downstream effects .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
properties
IUPAC Name |
2-imidazol-1-yl-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-7(2)5-8(9(12)13)11-4-3-10-6-11/h3-4,6-8H,5H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQNDAFEYAGZDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1C=CN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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